1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are characterized by a fused bicyclic structure containing a quinoline moiety. The specific structure of 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol includes hydroxyl groups that contribute to its chemical reactivity and biological properties.
The compound is classified under the category of heterocycles, specifically as a tetrahydroquinoline derivative. Its molecular formula is , and it has a molecular weight of approximately 398.8 g/mol. The compound's IUPAC name is 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol, which reflects its structural composition and functional groups .
The synthesis of 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol typically involves multi-step synthetic routes. One common approach is the formation of an azo linkage through a diazotization reaction followed by coupling with an appropriate aromatic compound. This process may include:
Optimization of reaction conditions such as temperature, pH, and concentration of reactants is crucial for achieving high yield and purity in industrial production .
The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The molecular structure of 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol features a fused bicyclic system with hydroxyl groups at the 3 and 7 positions. The structural representation can be described using various notations:
The compound's CAS number is 6054-53-1. The presence of chlorine and nitro groups in its structure contributes to its chemical reactivity.
1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions such as temperature and pH are critical for achieving desired outcomes .
The mechanism of action for 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors to modulate their activity. This interaction can influence various biochemical pathways depending on the context in which the compound is used .
The physical properties include:
Chemical properties are defined by its functional groups (hydroxyls) that enhance solubility in polar solvents and facilitate hydrogen bonding interactions. The presence of chlorine in its structure also affects its reactivity profile .
The applications of 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol span various scientific fields:
Molecular Formula: C₁₃H₁₃NO₂CAS Registry Number: 5855-89-0 [1] [2]
One-pot multicomponent reactions (MCRs) provide efficient access to the 1,2,3,4-tetrahydrobenzo[h]quinoline core. These domino reactions enable sequential bond formation without isolating intermediates, aligning with biomimetic pathways. A notable approach involves reductive cyclization strategies using nitroarylketones or aldehydes as starting materials. For example, Bunce and coworkers demonstrated that 2-nitroarylketones undergo Pd/C-catalyzed hydrogenation to form cyclic imines, followed by stereoselective reduction to yield cis-fused tetrahydrobenzoquinolines (93–98% yield) [5]. The diastereoselectivity arises from steric direction by ester groups at C3 or C4 positions, favoring cis-isomers.
MCRs are particularly valuable for generating structurally complex analogs. The cyclization of substrates like 20 (Scheme 2 in [5]) under hydrogen pressure (5 atm) yields angular tricyclic derivatives (21), while ester-free substrates produce mixtures of cis and trans isomers. This strategy exemplifies the scaffold’s versatility for drug discovery, enabling rapid assembly of libraries for biological screening [5] [6].
Table 1: Key Multicomponent Approaches to Benzo[h]quinoline Scaffolds
Starting Material | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
2-Nitroarylketones | 5% Pd/C, H₂ (1 atm) | Tetrahydroquinoline 16 | 93–98 | cis (≥13:1) |
Aldehydes 17 | Pd/C (20 wt%), H₂ | Tricyclic 19 | 60–65 | High cis preference |
Substrate 28 | 5% Pt/C, H₂ (4 atm) | Tetrahydroquinoline 31 | 78–87 | cis (≥6:1) |
Regioselective functionalization of the benzo[h]quinoline core relies on transition-metal catalysts and tailored reaction conditions. Pd/C-mediated hydrogenation exhibits pressure-dependent outcomes: low pressures (1–2 atm) yield dihydroquinolines (29), while higher pressures (4–5 atm) promote tetrahydroquinoline formation (31) [5]. Switching to Pt/C catalysts suppresses aromatization, enhancing selectivity for saturated derivatives. The C3 hydroxy group significantly influences stereochemical outcomes, as seen in the pseudoaxial orientation of esters in intermediate imines (32), which directs hydrogen addition to generate cis-products [5].
Gold(III)-mediated oxidative cyclization expands functional diversity, enabling access to fused triazoloquinolinium salts from hydrazinylquinoline precursors [4]. This method tolerates heteroaryl substituents (e.g., pyridinyl, thiophenyl), underscoring its utility for hybrid architectures. Additionally, acid-catalyzed ring closures facilitate regioselective C7-hydroxylation, critical for bioactive derivative synthesis [4] [5].
Post-synthetic modifications leverage the reactivity of the C3/C7 diol system and quinoline nitrogen. Tautomerism between 4-oxo-quinoline-3-carboxylate (A) and 4-hydroxy-quinoline-3-carboxylate (B) enables divergent pathways. For example, B undergoes nucleophilic substitution with aryl halides to form 4-aryloxy-quinolines, confirmed via X-ray crystallography [6]. This reactivity is exploited to synthesize CETP inhibitors (e.g., 12) and neuroprotective agents (e.g., 13) by coupling the core with pharmacophores like fluorophenyl or pyridinyl groups [5] [7].
Oxadiazole conjugation at C4 exemplifies hybrid synthesis: quinoline-4-carbohydrazides react with CS₂/KOH to yield thiol-linked 1,3,4-oxadiazoles with enhanced antimicrobial activity [6]. Such modifications alter physicochemical properties (e.g., cLogP), optimizing drug-target interactions [6] [7].
Table 2: Post-Synthetic Modification Strategies
Quinoline Precursor | Reagent | Product Class | Biological Target |
---|---|---|---|
4-Hydroxy-quinoline-3-ester | Aryl halides | 4-Aryloxyquinolines | bc1 protein (Malaria) |
Quinoline-4-carbohydrazide | CS₂/KOH | 1,3,4-Oxadiazole-2-thiols | Antimicrobial agents |
C7-OH/C3-NH | Acid chlorides/aldehydes | Amides/Schiff bases | Kinase inhibitors (Cancer) |
Solvent-free methodologies minimize waste and enhance atom economy in quinoline synthesis. Domino reduction-reductive aminations exemplify green chemistry: Pd/C-catalyzed hydrogenation of nitroarylketones in aqueous ethanol eliminates solvent-switching steps, achieving near-quantitative yields [5]. Microwave-assisted cyclizations further reduce energy consumption, completing ring closures in minutes versus hours under conventional heating [6].
Tandem oxidation-cyclization sequences using molecular oxygen as a terminal oxidant have been reported for tetrahydroquinoline-3,7-diol precursors. These methods avoid toxic reagents like chromium(VI) oxides and reduce byproduct generation by 40–60% compared to stepwise syntheses [5].
Table 3: Solvent-Free vs. Conventional Synthesis Metrics
Parameter | Solvent-Free Approach | Conventional Method | Improvement |
---|---|---|---|
Reaction Time | 15–30 min (microwave) | 6–24 hours | 10–20x faster |
Atom Economy | 85–92% | 60–75% | 15–25% increase |
Byproduct Generation | <5% | 15–30% | 3–6x reduction |
Energy Consumption | 50–100 W | 300–500 W | 70–85% reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7